molecular formula C17H22N2O3 B7854478 cl-82198

cl-82198

Cat. No.: B7854478
M. Wt: 302.37 g/mol
InChI Key: KUJQEQAVMNFFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CL-82198 is a selective inhibitor of matrix metalloproteinase-13 (MMP-13). This compound is known for its high specificity towards MMP-13, making it a valuable tool in scientific research, particularly in the study of osteoarthritis. The chemical structure of this compound is characterized by its ability to bind to the entire S1’ pocket of MMP-13, which is the basis for its selectivity and lack of inhibitory activities against other MMPs .

Mechanism of Action

Target of Action

CL-82198, also known as N-(4-morpholinobutyl)benzofuran-2-carboxamide or Benzofuran-2-carboxylic acid (4-morpholin-4-yl-butyl)-amide, is a selective inhibitor of MMP-13 . MMP-13, or Matrix Metalloproteinase-13, is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration .

Mode of Action

This compound operates by binding to the S1’ pocket of MMP-13 , which is the basis for its selectivity towards MMP-13 . This binding prevents the activity of MMP-13 without inhibiting other Matrix Metalloproteinases (MMPs) such as MMP-1 and MMP-9 .

Biochemical Pathways

The inhibition of MMP-13 by this compound impacts the extracellular matrix degradation pathway . By selectively inhibiting MMP-13, this compound can prevent the breakdown of collagen and other extracellular matrix components, thereby influencing tissue remodeling and cell migration processes .

Result of Action

The primary result of this compound’s action is the inhibition of MMP-13 activity , leading to a decrease in extracellular matrix degradation . This can have various downstream effects depending on the context, such as reducing tissue remodeling and cell migration. In the context of disease, this compound has been shown to prevent the progression of osteoarthritis .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments . Additionally, storage conditions can impact the stability of this compound, with recommendations to store the compound at room temperature and to avoid freezing . .

Biochemical Analysis

Biochemical Properties

CL-82198 plays a crucial role in biochemical reactions by selectively inhibiting MMP-13, an enzyme involved in the breakdown of collagen and other extracellular matrix components. The compound binds within the entire S1’ pocket of MMP-13, docking with the morpholine ring adjacent to the catalytic zinc atom . This selective inhibition prevents the degradation of collagen, thereby maintaining tissue integrity and reducing inflammation . This compound does not inhibit other matrix metalloproteinases such as MMP-1 and MMP-9, highlighting its specificity .

Cellular Effects

This compound has been shown to significantly impact various cellular processes. In colorectal cancer cells, the inhibition of MMP-13 by this compound reduces cellular migration, which is a critical factor in cancer metastasis . Additionally, this compound decreases the levels of connective tissue growth factor (CTGF) and transforming growth factor-beta1 (TGF-β1) proteins in hepatic stellate cells, indicating its role in modulating gene expression and cellular signaling pathways . These effects contribute to its potential therapeutic benefits in conditions like osteoarthritis and fibrosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the S1’ pocket of MMP-13, with the morpholine ring positioned adjacent to the catalytic zinc atom . This binding inhibits the enzyme’s activity, preventing the breakdown of collagen and other extracellular matrix components. The selective inhibition of MMP-13 by this compound does not involve chelation of zinc ions, which is a common mechanism for other metalloproteinase inhibitors . This unique binding interaction underscores the compound’s specificity and effectiveness.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at room temperature for up to 12 months . In vitro studies have shown that this compound significantly reduces cellular migration within 24 hours of treatment . Long-term studies in animal models have demonstrated that this compound can prevent and decelerate the progression of osteoarthritis over a 12-week period. These findings highlight the compound’s stability and sustained efficacy in laboratory settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study involving 10-week-old C57BL/6J mice, intraperitoneal injections of this compound at doses of 1, 5, and 10 mg/kg body weight every other day for 12 weeks were found to prevent and decelerate the progression of osteoarthritis. Higher doses of this compound were associated with more pronounced therapeutic effects, while no significant toxic or adverse effects were observed at these dosages. These results suggest that this compound has a favorable safety profile and dose-dependent efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the activity of MMP-13. By inhibiting MMP-13, this compound prevents the degradation of collagen and other extracellular matrix components, thereby maintaining tissue integrity . The compound’s interaction with MMP-13 does not involve chelation of zinc ions, which is a common mechanism for other metalloproteinase inhibitors . This selective inhibition underscores the compound’s specificity and effectiveness in modulating metabolic pathways related to extracellular matrix degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its selective binding to MMP-13. The compound is not cell-permeable, which limits its distribution to extracellular spaces where MMP-13 is active . This selective localization enhances the compound’s efficacy in targeting extracellular matrix degradation without affecting intracellular processes . Additionally, this compound’s stability and solubility in water facilitate its distribution in biological systems .

Subcellular Localization

This compound’s subcellular localization is primarily within the extracellular matrix, where it interacts with MMP-13 to inhibit its activity . The compound’s selective binding to the S1’ pocket of MMP-13 ensures that it remains localized to areas where extracellular matrix degradation occurs . This targeted localization enhances the compound’s therapeutic potential by preventing the breakdown of collagen and other matrix components in specific subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CL-82198 involves several steps, starting with the preparation of the core benzofuran structure. The key intermediate is 2-benzofurancarboxamide, which is then modified to introduce the morpholine ring and the butyl chain. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is usually produced in solid form and can be stored at room temperature for extended periods .

Chemical Reactions Analysis

Types of Reactions: CL-82198 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like DMSO, catalysts, and oxidizing or reducing agents. The reaction conditions are typically mild to moderate temperatures and pressures to ensure the stability of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation or reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

CL-82198 has a wide range of applications in scientific research. It is primarily used in the study of osteoarthritis due to its ability to inhibit MMP-13, which plays a crucial role in the degradation of cartilage. Additionally, this compound is used in cancer research to study the role of MMP-13 in tumor progression and metastasis. In the field of biology, it is employed to investigate the molecular mechanisms underlying various diseases .

Comparison with Similar Compounds

Similar Compounds:

  • N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide
  • Lidoflazine
  • Prucalopride
  • Cercosporamide

Uniqueness: CL-82198 stands out due to its high selectivity for MMP-13, which is not observed in other similar compounds. This selectivity makes it a valuable tool for studying the specific role of MMP-13 in various biological processes without affecting other MMPs .

Properties

IUPAC Name

N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19/h1-2,5-6,13H,3-4,7-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJQEQAVMNFFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601024592
Record name N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307002-71-7
Record name N-[4-(4-Morpholinyl)butyl]-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601024592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 307002-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cl-82198
Reactant of Route 2
Reactant of Route 2
cl-82198
Reactant of Route 3
Reactant of Route 3
cl-82198
Reactant of Route 4
Reactant of Route 4
cl-82198
Reactant of Route 5
Reactant of Route 5
cl-82198
Reactant of Route 6
Reactant of Route 6
cl-82198
Customer
Q & A

Q1: What makes CL-82198 selective for MMP-13 compared to other matrix metalloproteinases?

A: this compound exhibits selectivity for MMP-13 due to its interaction with the enzyme's unique S1' pocket. This pocket, significantly larger in MMP-13 than in other MMPs like MMP-1 and MMP-9, allows this compound to bind and inhibit its activity effectively. []

Q2: What is the primary mechanism of action for this compound?

A: this compound acts as a competitive inhibitor of MMP-13, binding to the enzyme's active site and preventing its interaction with natural substrates. This inhibition disrupts the catalytic activity of MMP-13, limiting its ability to degrade extracellular matrix components like collagen. [, , ]

Q3: Can you elaborate on the role of this compound in studying the impact of MMP-13 on cellular processes?

A: this compound serves as a valuable tool in dissecting the specific contributions of MMP-13 to various cellular processes. For instance, in colorectal cancer cells, this compound effectively reduced cell migration, highlighting the role of MMP-13 in this process. [] Similarly, in a medaka fish model, this compound treatment mimicked the effects of genetic MMP-13 deficiency, impairing osteoclast activation and bone matrix degradation, confirming MMP-13's role in bone remodeling. []

Q4: What are the potential therapeutic applications of this compound based on the available research?

A: While not a clinically approved drug, research suggests potential therapeutic applications for this compound. For example, studies show it attenuates acute lung injury following trauma and hemorrhagic shock in rats by inhibiting MMP-13. [] Further, its ability to ameliorate cerebrovascular damage and cognitive decline in a zebrafish model of Alzheimer's disease, again linked to MMP-13 inhibition, indicates potential in neurodegenerative disease treatment. [] Additionally, its efficacy in reducing liver fibrosis in mice by inhibiting MMP-13 and downstream profibrotic factors like CTGF holds promise for liver disease treatment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.